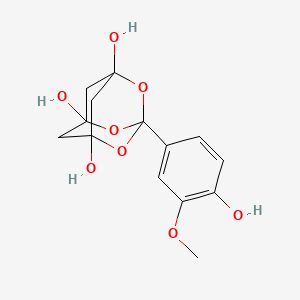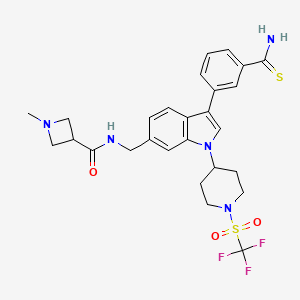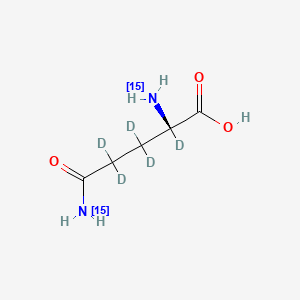
L-Glutamine-15N2,d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamine-15N2,d5, also known as L-Glutamic acid 5-amide-15N2,d5, is a stable isotope-labeled compound. It is a derivative of L-Glutamine, a non-essential amino acid that is abundantly present in the human body and involved in numerous metabolic processes. The compound is labeled with both deuterium (d5) and nitrogen-15 (15N2), making it useful for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Glutamine-15N2,d5 involves the incorporation of stable isotopes of hydrogen (deuterium) and nitrogen (15N) into the L-Glutamine molecule. The process typically starts with the precursor L-Glutamine, which undergoes isotopic exchange reactions to replace hydrogen atoms with deuterium and nitrogen atoms with nitrogen-15. The reaction conditions often involve the use of deuterated solvents and nitrogen-15 enriched reagents under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopic reagents and maintain the purity of the final product. The production is carried out under stringent quality control measures to ensure the isotopic enrichment and chemical purity of the compound .
Chemical Reactions Analysis
Types of Reactions: L-Glutamine-15N2,d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form L-Glutamic acid derivatives.
Reduction: It can be reduced to form L-Glutamine derivatives with altered functional groups.
Substitution: The amide group can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various isotopically labeled derivatives of L-Glutamine and L-Glutamic acid, which are useful for metabolic studies and tracer experiments .
Scientific Research Applications
L-Glutamine-15N2,d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of nitrogen and hydrogen atoms in biochemical pathways.
Biology: Employed in studies of amino acid metabolism, protein synthesis, and cellular respiration.
Medicine: Utilized in clinical research to investigate metabolic disorders, cancer metabolism, and the effects of nutritional supplements.
Industry: Applied in the development of pharmaceuticals and nutraceuticals, as well as in the production of isotopically labeled compounds for research and diagnostic purposes
Mechanism of Action
The mechanism of action of L-Glutamine-15N2,d5 involves its incorporation into metabolic pathways where it serves as a source of nitrogen and carbon. The labeled nitrogen and deuterium atoms allow researchers to trace the metabolic fate of the compound and study the dynamics of nitrogen and hydrogen exchange in biological systems. The compound targets various enzymes and transporters involved in amino acid metabolism and cellular respiration .
Comparison with Similar Compounds
L-Glutamine-15N2: Labeled with nitrogen-15 but not deuterium.
L-Glutamine-d5: Labeled with deuterium but not nitrogen-15.
L-Glutamine-13C5,15N2: Labeled with carbon-13 and nitrogen-15.
L-Glutamine-13C5,15N2,d10: Labeled with carbon-13, nitrogen-15, and deuterium.
Uniqueness: L-Glutamine-15N2,d5 is unique due to its dual labeling with both deuterium and nitrogen-15, which provides enhanced sensitivity and specificity in tracer studies.
Properties
Molecular Formula |
C5H10N2O3 |
|---|---|
Molecular Weight |
153.16 g/mol |
IUPAC Name |
(2S)-2,5-bis(15N)(azanyl)-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D,6+1,7+1 |
InChI Key |
ZDXPYRJPNDTMRX-OSLNSGJLSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)[15NH2])[15NH2] |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


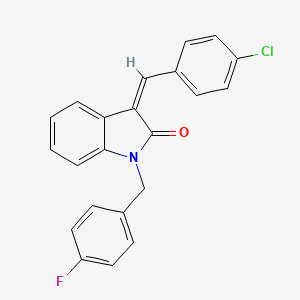
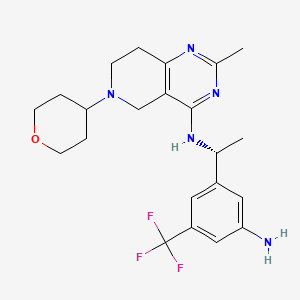


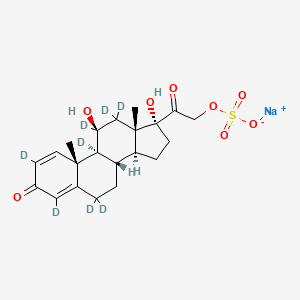
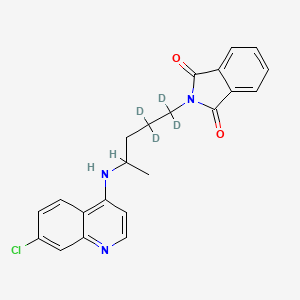


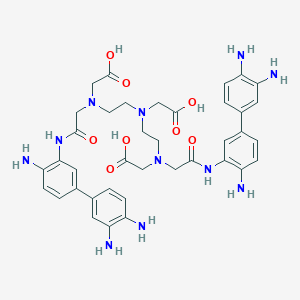

![5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12422396.png)

